3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride is a chemical compound with the molecular formula and a CAS number of 1417636-09-9. This compound belongs to the class of imidazo[4,5-c]pyridines, which are known for their diverse biological activities and potential therapeutic applications. It is characterized by the presence of a tetrahydroimidazole ring fused to a pyridine structure, contributing to its unique chemical properties.
This compound can be synthesized through various chemical methods, primarily involving reactions of substituted pyridines or related nitrogen-containing heterocycles. It falls under the category of heterocyclic compounds and is often studied for its pharmacological properties, including potential roles as an enzyme inhibitor or in other therapeutic contexts.
The synthesis of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride can be achieved through several methods:
The molecular structure of 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride features:
The structural formula can be represented as follows:
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride can participate in various chemical reactions:
The mechanism of action for compounds like 3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride often involves interaction with biological targets such as enzymes or receptors:
3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride has several potential applications in scientific research:
The core scaffold of 3-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is typically constructed through cyclocondensation reactions between 4-aminopyridine derivatives and carbonyl sources. A fundamental approach involves reacting N-methyl-3,4-diaminopiperidine with triethyl orthoformate under reflux conditions, which facilitates simultaneous ring closure and methylation at the N3 position [2] [8]. This method yields the free base as a crystalline solid, which is subsequently converted to the dihydrochloride salt via HCl treatment in anhydrous ether or methanol. Key challenges include controlling regioselectivity to favor the [4,5-c] isomer over the [4,5-b] isomer – achieved through precise temperature modulation (80–90°C) and stoichiometric control of the orthoformate reagent [1] [3]. Purification typically employs recrystallization from ethanol/water mixtures, with isolated yields of 55–68% reported for the free base intermediate.
Microwave irradiation significantly enhances the synthesis of this heterocyclic system, reducing reaction times from hours to minutes while boosting yields. Cyclization reactions conducted in sealed vessels at 120–150°C (100 W irradiation) achieve near-complete conversion within 15–20 minutes – a fivefold acceleration compared to conventional heating [5]. Solvent optimization studies demonstrate that N-methylpyrrolidone (NMP) outperforms traditional ethanol or toluene, facilitating homogeneous heating and minimizing thermal degradation. This approach elevates yields to 82–90% for the free base by suppressing side products like the imidazo[4,5-b]pyridine isomer or hydrolyzed intermediates. Scale-up protocols (up to 500g) maintain efficiency through pulsed irradiation cycles (30 seconds on/10 seconds off), ensuring temperature homogeneity in larger reaction masses [6].
Advanced synthetic routes employ tandem reactions that construct the imidazo[4,5-c]pyridine core in a single operation. A high-yielding method condenses 4-chloro-3-nitropyridine, methylamine, and formaldehyde under hydrogenation conditions (Pd/C, 50 psi H₂), followed by in situ cyclization with formic acid. This cascade sequence avoids isolating the unstable diamine intermediate and directly furnishes the target scaffold [4] [8]. A variation utilizes isocyanide-based cyclizations, where tert-butyl isocyanide mediates the reaction between 3-amino-4-(methylamino)piperidine and acetaldehyde, producing 2-substituted derivatives in the same pot. These one-pot methods achieve 75–85% overall yields and reduce solvent waste by 40% compared to multistep sequences, though they require precise stoichiometric control to prevent over-alkylation at the piperidine nitrogen [5].
Transition metal catalysts enable regioselective functionalization of the imidazo[4,5-c]pyridine core. Palladium acetate (5 mol%) with XPhos ligand facilitates Suzuki couplings at the C5 position, allowing introduction of aryl or heteroaryl groups prior to dihydrochloride salt formation [6]. For N-methylation, copper(I) oxide in DMF catalyzes the coupling of bromoimidazopyridines with methylamine at 60°C, achieving >95% conversion with minimal N-oxide formation. Reductive cyclizations leverage zirconium tetrachloride as a Lewis acid catalyst, enabling imine reduction and cyclization in a single step using polymethylhydrosiloxane as the hydride source. This catalytic system tolerates ester and nitrile functionalities, enabling late-stage diversification at the C6 position as evidenced in methyl carboxylate derivatives [4] [7].
Table 1: Catalytic Systems for Functionalization Reactions
Reaction Type | Catalyst System | Ligand/Additive | Yield (%) | Selectivity |
---|---|---|---|---|
C5 Arylation | Pd(OAc)₂ (5 mol%) | XPhos | 88 | >99% C5 regioisomer |
N-Methylation | Cu₂O (10 mol%) | DMEDA | 92 | No N-oxide observed |
Reductive Cyclization | ZrCl₄ (15 mol%) | None | 78 | 95:5 imidazo:tetrahydro |
Carbonylative Coupling | PdCl₂(MeCN)₂ (3 mol%) | DPPP | 65 | 100% C6 carboxylate |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1